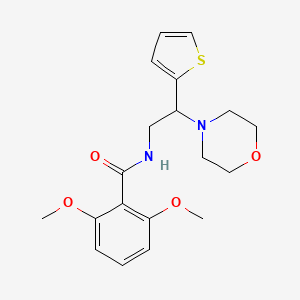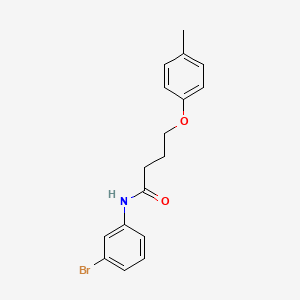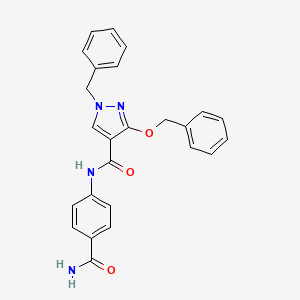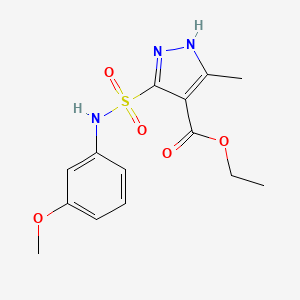
Cyclobutylphenylacetaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclobutylphenylacetaldehyde is a chemical compound with the IUPAC name cyclobutyl(phenyl)acetaldehyde . It has a molecular weight of 174.24 . The molecule contains a total of 28 bonds, including 14 non-H bonds, 7 multiple bonds, 3 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 four-membered ring, 1 six-membered ring, and 1 aldehyde .
Molecular Structure Analysis
The this compound molecule contains a total of 27 atoms, including 14 Hydrogen atoms, 12 Carbon atoms, and 1 Oxygen atom . The structure analysis of such molecules often involves quantum chemistry, the intermolecular potential, force field and molecular dynamics methods, and structural correlation .
Applications De Recherche Scientifique
Organocatalytic Enamine-Activation of Cyclopropanes : A study by Halskov et al. (2015) presented a novel organocatalytic activation mode of cyclopropanes, related to Cyclobutylphenylacetaldehyde. They utilized a design involving reactive donor-acceptor cyclopropane intermediates generated by in situ condensation with an aminocatalyst. This led to the highly stereoselective formation of cyclobutanes, functionalizing at typically inert sites of the donor-acceptor cyclopropane, producing biologically relevant compounds like spirocyclobutaneoxindoles and spirocyclobutanebenzofuranone with high yields and excellent enantiomeric excesses (Halskov et al., 2015).
Aldehyde Dehydrogenase in Viable Cells : Research by Jones et al. (1995) focused on cytosolic aldehyde dehydrogenase (ALDH), an enzyme important in metabolizing aldehydes like this compound. ALDH plays a crucial role in metabolism of substances such as ethanol and vitamin A. The study explored the use of a fluorescent aldehyde for isolating viable cells based on their ALDH content, which has implications in identifying and purifying hematopoietic stem cells and studying cyclophosphamide-resistant tumor cell populations (Jones et al., 1995).
Asymmetric Organocatalytic Formal [2 + 2]-Cycloadditions : Albrecht et al. (2012) developed a new concept in organocatalysis allowing for the construction of cyclobutanes with complete diastereo- and enantiomeric control. This study is relevant as it explores a similar mechanism of activation to that of this compound, demonstrating the potential of using bifunctional squaramide-based aminocatalysts for dual activation of α,β-unsaturated aldehydes and nitroolefins (Albrecht et al., 2012).
Cyclization of (Phenylthio)acetaldehyde Diethylacetal to Benzo[b]thiophene : Cheralathan et al. (2003) studied the cyclization of (phenylthio)acetaldehyde diethylacetal, which is structurally related to this compound. They found that cyclization proceeds via two pathways and is enhanced by Lewis acidity in the presence of Zn2+ ion-exchanged zeolite (Cheralathan et al., 2003).
High Molecular Weight Poly(cycloacetals) : Lingier et al. (2016) synthesized processable poly(cycloacetals) with high molar masses, which have high thermal stability and good mechanical and optical properties. This research is significant as it demonstrates the potential application of poly(cycloacetals) in developing processable polymer materials, relevant to the field of this compound (Lingier et al., 2016).
Propriétés
IUPAC Name |
2-cyclobutyl-2-phenylacetaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O/c13-9-12(11-7-4-8-11)10-5-2-1-3-6-10/h1-3,5-6,9,11-12H,4,7-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRGRELLHQVYOLA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(C=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
123078-48-8 |
Source


|
| Record name | 2-cyclobutyl-2-phenylacetaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 6-methyl-2-(4-(piperidin-1-ylsulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2592940.png)

![N-[(4-oxo-3H-phthalazin-1-yl)methyl]-2-(4-phenylphenyl)acetamide](/img/structure/B2592944.png)


![N1-(2,6-dimethylphenyl)-N2-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)oxalamide](/img/structure/B2592948.png)

![3-{4-methyl-7-[(2-methylprop-2-en-1-yl)oxy]-2-oxo-2H-chromen-6-yl}propanoic acid](/img/structure/B2592952.png)

![8-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)-1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2592954.png)
![(2Z)-2-[(3,4-dihydroxyphenyl)methylidene]-1-benzofuran-3-one](/img/structure/B2592955.png)


![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-1-methyl-N-((tetrahydrofuran-2-yl)methyl)-1H-pyrazole-5-carboxamide](/img/structure/B2592962.png)